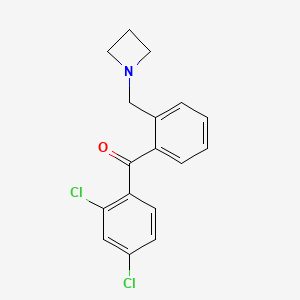

2'-Azetidinomethyl-2,4-dichlorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2'-Azetidinomethyl-2,4-dichlorobenzophenone is a compound that is likely to contain an azetidin-2-one (beta-lactam) core, which is a four-membered cyclic lactam known for its utility in the synthesis of a wide range of organic molecules. The beta-lactam skeleton is exploited for its strain energy and is a key building block in the synthesis of various beta-lactam antibiotics. The dichlorobenzophenone moiety suggests the presence of a benzophenone backbone with two chlorine substituents, which could influence the compound's reactivity and physical properties .

Synthesis Analysis

The synthesis of azetidin-2-ones typically involves the use of beta-lactam as a synthon, exploiting its strain energy for the construction of complex molecules. The synthesis of related compounds often includes steps such as imination of beta-halo ketones, dichlorination, and dehydrohalogenation to form stable cyclic enamines . Additionally, azetidin-2-ones can be synthesized from reactions involving ketenes and imine derivatives, as well as cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of triethylamine . These methods provide a versatile approach to creating a variety of azetidin-2-one derivatives.

Molecular Structure Analysis

The molecular structure of azetidin-2-ones is characterized by the beta-lactam ring, which can undergo selective bond cleavage due to its strain. X-ray crystallography studies have been used to determine the structure of related compounds, indicating the importance of torsional angles and substituent configurations for biological activity . The presence of the dichlorobenzophenone group in 2'-Azetidinomethyl-2,4-dichlorobenzophenone would likely influence the overall molecular geometry and electronic distribution, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Azetidin-2-ones are reactive intermediates that can undergo a variety of chemical transformations. For instance, they can react with electrophilic reagents, leading to alkoxyhalogenation and hydrolysis to form pyrrolidin-3-ones . The beta-lactam ring can also be opened to form different structural types of synthetic target molecules. The dichloromethylene group in related azetidines suggests that they may undergo smooth reactions with electrophiles due to inductive stabilization .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-2-ones are influenced by their strained beta-lactam ring and the nature of their substituents. The dichlorobenzophenone moiety would contribute to the lipophilicity and may affect the melting point, solubility, and stability of the compound. The electronic effects of the chlorine atoms could also impact the compound's reactivity, particularly in electrophilic substitution reactions. The synthesis and characterization of related compounds involve various analytical techniques such as FTIR, NMR, and mass spectroscopy to confirm their chemical structures and properties .

Applications De Recherche Scientifique

Synthesis and Biochemical Evaluation

- Synthesis of Antitumor Agents: Compounds like 2-azetidinone derivatives have been synthesized and evaluated for antitumor activities. These compounds have shown potent antiproliferative effects, particularly against breast cancer cells, by inhibiting tubulin polymerization and causing apoptosis (Greene et al., 2016).

Synthetic Approaches

- Selenacephams and Selenacephems Synthesis: 2-Azetidinones have been used as key intermediates for synthesizing selenium-containing β-lactams, known as selenacephams and selenacephems (Garud et al., 2011).

Pharmacological Applications

- Antidepressant and Nootropic Agents: The synthesis of 2-azetidinones has been linked to potential antidepressant and nootropic activities, suggesting their potential in the development of CNS active agents (Thomas et al., 2016).

Biological Activity Studies

- Antiinflammatory and Analgesic Agents: New compounds synthesized from 2-azetidinone have shown significant antiinflammatory and analgesic activities, indicating their potential in therapeutic applications (Kushwaha et al., 2010).

Precursors for Ligand Synthesis

- Preparation of CC'N-Osmium Complexes: 2-Azetidinones have been used in the preparation of CC'N-pincer ligands, demonstrating their role in the synthesis of complex metal compounds (Casarrubios et al., 2015).

Synthesis of Bioactive Compounds

- Antiproliferative Activity on Human Breast Cancer Cell Lines: 3-chloro-azetidin-2-one derivatives have been investigated for their effects on human breast cancer cell lines, suggesting their application in cancer treatment (Chimento et al., 2013).

Versatile Pharmacological Activities

- Diverse Biological Activities: 2-Azetidinone derivatives have been recognized for their wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects (Mehta et al., 2010).

Propriétés

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(2,4-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-13-6-7-15(16(19)10-13)17(21)14-5-2-1-4-12(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGWFNVMTPGHDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643725 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Azetidinomethyl-2,4-dichlorobenzophenone | |

CAS RN |

898755-23-2 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)